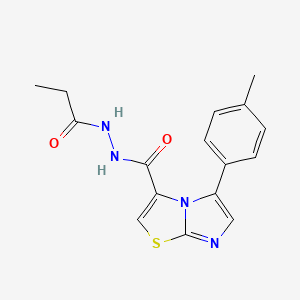![molecular formula C18H21N3O3S B14893962 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyrrole ring, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Pyrrole Ring Formation: The pyrrole ring is formed by reacting the thiazole intermediate with an appropriate amine, such as isopropylamine, under acidic conditions.
Final Coupling: The final step involves coupling the thiazole-pyrrole intermediate with an amino group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the thiazole and pyrrole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Oxides of the amino and methoxy groups.
Reduction Products: Dihydro derivatives of the thiazole and pyrrole rings.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it useful in the production of advanced materials for various applications.
作用機序
The mechanism of action of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(3,4-Dimethoxyphenyl)thiazole: Similar structure but lacks the pyrrole ring.
1-Isopropyl-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the thiazole and dimethoxyphenyl groups.
5-Amino-4-(4-phenylthiazol-2-yl)-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of 5-Amino-4-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. The presence of both the thiazole and pyrrole rings, along with the dimethoxyphenyl group, provides a unique scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C18H21N3O3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-propan-2-yl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H21N3O3S/c1-10(2)21-8-13(22)16(17(21)19)18-20-12(9-25-18)11-5-6-14(23-3)15(7-11)24-4/h5-7,9-10,19,22H,8H2,1-4H3 |
InChIキー |
ZVBKAPHAJLXCNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


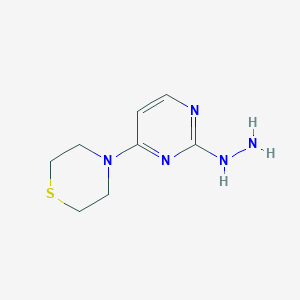
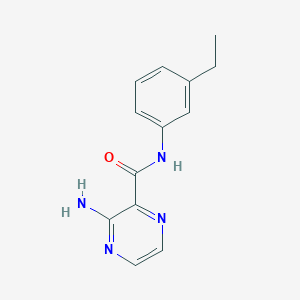

![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
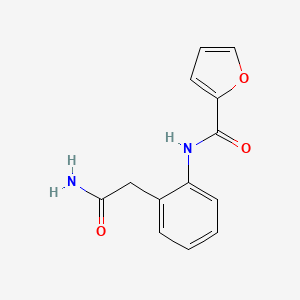
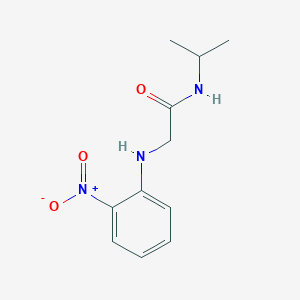
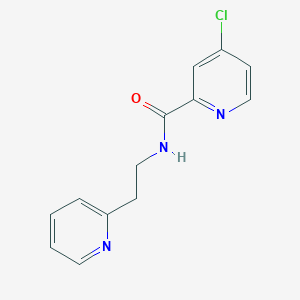
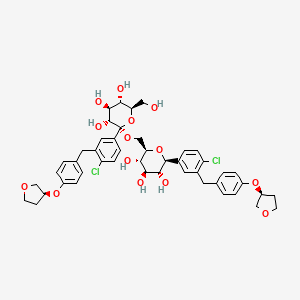
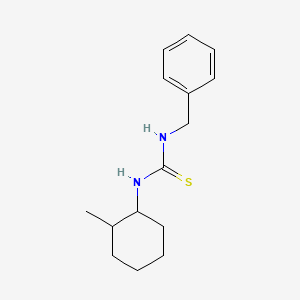

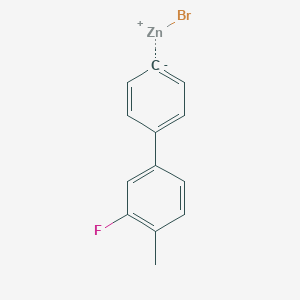
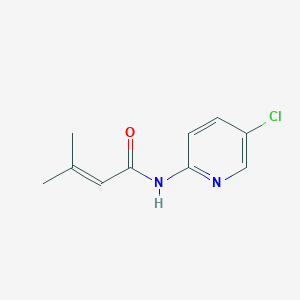
![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)
